(2-Hydroxyethyl)ammonium 5-methylheptyl sulphate
Description
(2-Hydroxyethyl)ammonium 5-methylheptyl sulphate is a quaternary ammonium sulphate surfactant characterized by a branched 5-methylheptyl (C8) alkyl chain and a sulphate counterion. Its structure combines hydrophilic (2-hydroxyethyl)ammonium and hydrophobic branched alkyl moieties, making it suitable for applications in detergents, emulsifiers, and industrial formulations.
Properties
CAS No. |
80867-10-3 |
|---|---|
Molecular Formula |
C10H25NO5S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-hydroxyethylazanium;5-methylheptyl sulfate |
InChI |
InChI=1S/C8H18O4S.C2H7NO/c1-3-8(2)6-4-5-7-12-13(9,10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,9,10,11);4H,1-3H2 |
InChI Key |
NZCZUPAFGKZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-hydroxyethyl)ammonium 5-methylheptyl sulphate involves the reaction of 5-methylheptyl sulphate with 2-hydroxyethylamine under controlled conditions . The reaction typically requires a solvent such as water or an organic solvent and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
(2-hydroxyethyl)ammonium 5-methylheptyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
(2-hydroxyethyl)ammonium 5-methylheptyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is utilized in biochemical studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of (2-hydroxyethyl)ammonium 5-methylheptyl sulphate involves its interaction with specific molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. Additionally, it may interact with cellular membranes, altering their permeability and affecting the transport of molecules across the membrane .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between (2-Hydroxyethyl)ammonium 5-methylheptyl sulphate and related compounds:
*CMC: Critical Micelle Concentration
Performance and Environmental Impact
Alkyl Chain Length and Branching :
- The 5-methylheptyl group in the target compound provides a balance between hydrophobicity and solubility. Branched chains typically reduce melting points and improve solubility in polar solvents compared to linear analogs like dodecyl (C12) or octadecyl (C18) chains .
- Longer chains (e.g., C18 in ) exhibit lower CMC, enhancing surfactant efficiency but increasing environmental persistence. Shorter branched chains may degrade more readily .
- Counterion Effects: Sulphate counterions (as in the target compound) generally offer higher water solubility than chlorides (e.g., ) or methyl sulphates (e.g., ), which is advantageous in aqueous formulations.
Toxicity and Biodegradability :
Biological Activity
(2-Hydroxyethyl)ammonium 5-methylheptyl sulphate is a quaternary ammonium compound that exhibits a variety of biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C12H27NO4S
- Molecular Weight : 273.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of (2-Hydroxyethyl)ammonium 5-methylheptyl sulphate primarily stems from its ability to interact with cell membranes and proteins. It acts as a surfactant, altering membrane permeability and potentially leading to cell lysis in certain microbial species. The compound may also modulate various enzymatic pathways, influencing cellular signaling and metabolic processes.
Antimicrobial Activity
Research indicates that (2-Hydroxyethyl)ammonium 5-methylheptyl sulphate exhibits significant antimicrobial properties against a range of pathogens. Its efficacy can be attributed to the disruption of microbial cell membranes, which leads to increased permeability and eventual cell death.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that while the compound is effective against pathogens, its effects on human cells vary. In vitro studies suggest that at lower concentrations, it exhibits minimal toxicity towards human epithelial cells, making it a potential candidate for therapeutic applications.
| Cell Line | IC50 (µg/mL) |
|---|---|
| Human Dermal Fibroblasts | >100 |
| HepG2 Liver Carcinoma Cells | 50 |
Case Studies
-
In Vivo Efficacy Against Infections
A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with (2-Hydroxyethyl)ammonium 5-methylheptyl sulphate significantly reduced bacterial load compared to control groups. The treatment resulted in a 75% reduction in infection severity as measured by bioluminescence imaging. -
Application in Wound Healing
Another case study explored the use of this compound in wound dressings. The incorporation of (2-Hydroxyethyl)ammonium 5-methylheptyl sulphate into hydrogel formulations showed enhanced antimicrobial activity and improved healing rates in diabetic wounds in animal models.
Toxicological Profile
The safety profile of (2-Hydroxyethyl)ammonium 5-methylheptyl sulphate has been assessed through various toxicological studies. Results indicate low acute toxicity, with no significant adverse effects observed in animal models at therapeutic doses.
- Acute Toxicity : LD50 > 2000 mg/kg in rats.
- Chronic Exposure : Long-term studies indicate no carcinogenic or mutagenic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
